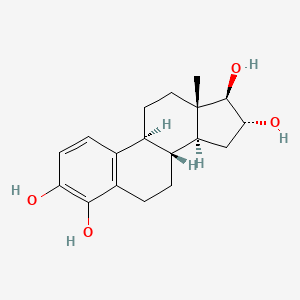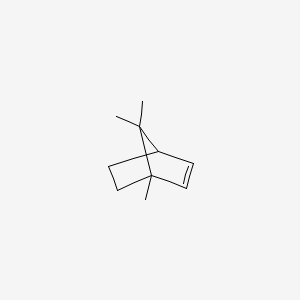
Bornylene
Descripción general
Descripción
Bornylene is a natural product found in Thymus eigii, Bupleurum fruticosum, and Rhanterium epapposum with data available.
Aplicaciones Científicas De Investigación
Gas Phase Retro-Diels-Alder Reaction of Bornylene : Bornylene undergoes a retro-Diels-Alder reaction at elevated temperatures in the gas phase, leading to the formation of ethylene and 1,5,5-trimethylcyclopentadiene. This reaction is important for understanding the pyrolytic reactions of bornyl and isobornyl halides and esters (Herndon & Manion, 1968).
Synthesis of Bornylene : Bornylene can be synthesized from α-pinene, β-pinene, and camphene. The optimal reaction temperatures for synthesizing bornyl chloride, a precursor to bornylene, vary based on the starting material. This synthesis is critical for producing bornylene for various applications (Cheng Jian et al., 2009).
Characterization of Epoxides from Bornylene : Epoxides from bornylene have been synthesized and characterized. The study provides details on the optimal reaction conditions and the purity of the resulting epoxides, which are significant for applications in organic chemistry (Zhuo Xiang, 2012).
Bornylene-sulfur Dioxide Polysulfone Resin : This resin was synthesized using bornylene and sulfur dioxide. The study discusses the effects of operating conditions on the yield of the copolymer and its structural characterization. Such research is vital for the development of new materials with specific properties (Luo Jin-yue, 2011).
Propiedades
Número CAS |
464-17-5 |
|---|---|
Nombre del producto |
Bornylene |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3 |
Clave InChI |
KUKRLSJNTMLPPK-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C=C2)C)C |
SMILES canónico |
CC1(C2CCC1(C=C2)C)C |
Otros números CAS |
464-17-5 |
Sinónimos |
1,7,7-trimethylbicyclo(2.2.1)hept-2-ene 2-bornene bornylene |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


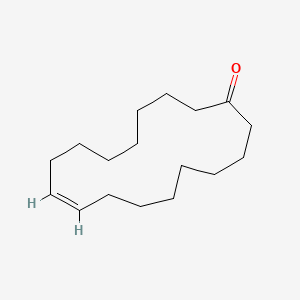

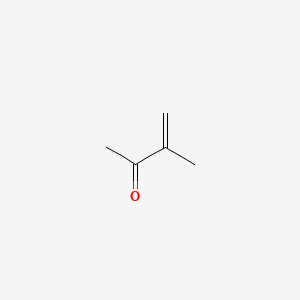


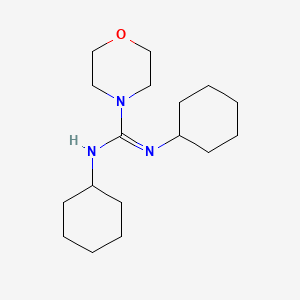
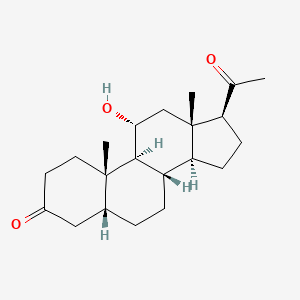
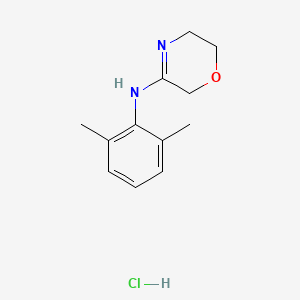
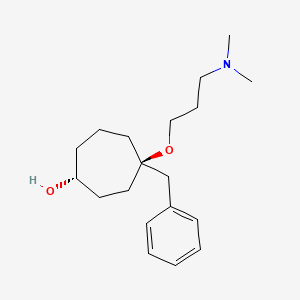
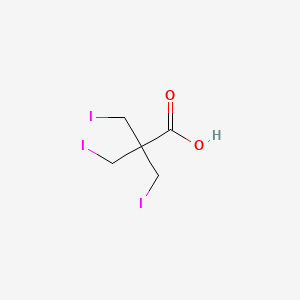
![Decasodium;[(2R,3R,4S,5S)-1-oxo-1-[3-[[(2R,3R,4S,5S)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1203190.png)
![1-[(2,2-Diphenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium bromide](/img/structure/B1203192.png)
